molecular formula C11H18N2 B2924613 2-[(Diethylamino)methyl]aniline CAS No. 27958-83-4

2-[(Diethylamino)methyl]aniline

Cat. No.: B2924613
CAS No.: 27958-83-4
M. Wt: 178.279
InChI Key: XUNNOCZTJBRTEX-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]aniline is an organic compound with the molecular formula C11H18N2. It is a derivative of aniline, featuring a diethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Diethylamino)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of aniline with diethylamine in the presence of formaldehyde. This reaction typically occurs under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2-[(Diethylamino)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Diethylamino)methyl]aniline exerts its effects involves interactions with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its applications in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Diethylamino)methyl]aniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its diethylamino group enhances its solubility and reactivity compared to other aniline derivatives, making it particularly valuable in various applications .

Properties

IUPAC Name

2-(diethylaminomethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNNOCZTJBRTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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